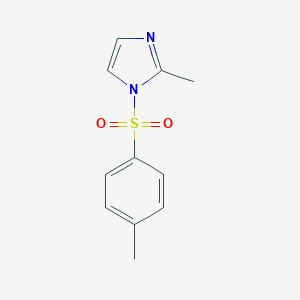

2-Methyl-1-tosyl-1H-imidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(4-methylphenyl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-9-3-5-11(6-4-9)16(14,15)13-8-7-12-10(13)2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQJKJFXHLPAQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589538 | |

| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86181-71-7 | |

| Record name | 2-Methyl-1-(4-methylbenzene-1-sulfonyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methyl 1 Tosyl 1h Imidazole

Electronic Structure and Aromaticity Influence on Reactivity

The imidazole (B134444) ring is an aromatic system containing six π-electrons distributed over five atoms, which imparts it with significant stability. rsc.orgscispace.com This aromatic character is a key determinant of its reactivity.

Impact of the Tosyl Group on Imidazole Ring Electron Density

The tosyl group (p-toluenesulfonyl) at the N-1 position is a potent electron-withdrawing group. This property arises from the electronegativity of the oxygen atoms and the sulfur atom's ability to accommodate electron density. Consequently, the tosyl group significantly reduces the electron density of the imidazole ring, a phenomenon that has a profound impact on its reactivity. uib.no This decrease in electron density makes the imidazole ring more electrophilic and less susceptible to electrophilic attack, while simultaneously activating it towards nucleophilic reactions. uib.no The electron-withdrawing nature of the tosyl group can also stabilize the imidazole ring. acs.org

Role of the Methyl Group in C-2 Reactivity and Steric Hindrance

The methyl group at the C-2 position is an electron-donating group through an inductive effect. This has the opposite electronic effect to the tosyl group, locally increasing electron density at the C-2 carbon. However, the dominant electronic influence on the ring as a whole remains the electron-withdrawing tosyl group. The methyl group also introduces steric hindrance around the C-2 position, which can influence the approach of reagents. researchgate.net This steric bulk can hinder reactions at the C-2 position and may direct reactions to other less hindered positions on the imidazole ring.

Electrophilic Substitution Reactions on the Imidazole Ring

Electrophilic substitution on the imidazole ring is a characteristic reaction of this heterocycle. uobabylon.edu.iq However, the presence of the N-tosyl group significantly deactivates the ring towards electrophilic attack due to its strong electron-withdrawing nature. uib.no

Regioselectivity and Directing Effects of Substituents

In general, electrophilic substitution on the imidazole ring preferentially occurs at the C-4 or C-5 positions, as attack at the C-2 position leads to a less stable intermediate. uobabylon.edu.iq For N-substituted imidazoles, computational studies on related molecules like N-methylimidazole suggest that both the C-4 and C-5 positions are potential sites for electrophilic attack. rsc.orgresearchgate.net The precise regioselectivity is influenced by the electronic and steric nature of the substituents present. rsc.org The electron-donating methyl group at C-2 would be expected to favor electrophilic attack at the C-4 and C-5 positions, while the N-tosyl group deactivates all positions.

Influence of the N-Tosyl Moiety on Electrophilic Attack

The N-tosyl group, by withdrawing electron density from the imidazole ring, makes electrophilic substitution reactions more difficult to achieve compared to unsubstituted or N-alkylated imidazoles. The reduced nucleophilicity of the ring requires harsher reaction conditions or more potent electrophiles to proceed. uib.no This deactivating effect is a critical consideration in the synthetic utility of 2-Methyl-1-tosyl-1H-imidazole in electrophilic substitution reactions.

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the N-tosyl group makes the imidazole ring in this compound more susceptible to nucleophilic attack. uib.no Furthermore, the tosyl group itself is an excellent leaving group, a property that is central to the nucleophilic substitution reactions of this compound. mdpi.com This allows for the displacement of the tosyl group by a variety of nucleophiles, providing a pathway to a range of N-substituted 2-methylimidazoles. This reactivity is a key feature in the synthetic applications of N-tosylimidazoles. In some reactions, the tosyl group can be displaced by nucleophiles, leading to the formation of various substituted imidazole derivatives. uib.no

Table 1: Summary of Substituent Effects on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Tosyl group | N-1 | Strong electron-withdrawing | Decreases electron density of the imidazole ring, increasing its electrophilicity and susceptibility to nucleophilic attack. Deactivates the ring towards electrophilic substitution. uib.no |

| Methyl group | C-2 | Electron-donating (inductive) | Locally increases electron density at C-2. Provides steric hindrance. |

Table 2: Predicted Reactivity of this compound in Different Reaction Types

| Reaction Type | Reactivity | Expected Products | Key Influencing Factors |

| Electrophilic Substitution | Low | Substitution at C-4 or C-5 | The strong deactivating effect of the N-tosyl group. uib.no |

| Nucleophilic Substitution | High | N-substituted 2-methylimidazoles | The excellent leaving group ability of the tosyl group and the increased electrophilicity of the ring. uib.nomdpi.com |

Exploration of Cine-Substitution Mechanisms

Cine-substitution is a type of substitution reaction where the incoming group attaches to a position adjacent to the one vacated by the leaving group. arkat-usa.orgvedantu.com While direct examples involving this compound are not extensively documented in dedicated studies, the principles can be understood from related systems.

In heterocyclic chemistry, cine-substitution often proceeds through highly reactive intermediates like arynes or hetarynes, or via an addition-elimination mechanism where the initial nucleophilic attack occurs at a position adjacent to the leaving group. vedantu.comyoutube.com For N-activated imidazoles, nucleophilic attack is a key process. For instance, a proposed mechanism for the halogenation of imidazole N-oxides involves the O-acylation with tosyl halides, followed by a cine-substitution where the halide anion attacks the C2 position, leading to the displacement of the O-tosyl group from the N1-position. researchgate.netsemanticscholar.org This highlights how a tosyl-activated intermediate can direct an incoming nucleophile to an adjacent carbon.

The general mechanism for cine-substitution on hetarenes activated by a suitable leaving group involves the initial addition of a nucleophile to form a σ-complex intermediate. researchgate.net Subsequent elimination of the leaving group from the adjacent atom results in the substituted product. nih.gov In the context of this compound, a strong base could potentially deprotonate the imidazole ring, initiating an elimination-addition sequence, although this pathway is less common than direct nucleophilic aromatic substitution.

Activation Strategies for Nucleophilic Attack on Imidazole N-oxides and Tosyl-imidazoles

The tosyl group in this compound serves as a potent activating group for nucleophilic attack. ntu.ac.ukthieme-connect.de It is strongly electron-withdrawing, which reduces the electron density of the imidazole ring, making it more susceptible to attack by nucleophiles. This activation is crucial because the imidazole ring itself is electron-rich and generally resistant to nucleophilic substitution. thieme-connect.de

The activation strategy is analogous to that seen in imidazole N-oxides, where acylation of the N-oxide oxygen atom creates a good leaving group and activates the ring for nucleophilic attack. researchgate.netsemanticscholar.org Research on imidazole N-oxides demonstrates that acylation with tosyl halides (Ts-Hal) generates an O-tosylated intermediate. researchgate.netsemanticscholar.org This intermediate then undergoes a nucleophilic attack, often at the C2 position, in a process described as a cine-substitution. semanticscholar.org The rate-limiting step in this sequence is typically the nucleophilic addition to the C2 carbon. researchgate.netsemanticscholar.org

For N-tosyl imidazoles like this compound, the tosyl group directly activates the ring without the need for a pre-existing N-oxide. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the ring carbons, facilitating direct attack by nucleophiles. This allows for reactions that would otherwise not be possible, making N-tosyl imidazoles valuable synthetic intermediates. acs.org

Cycloaddition Reactions and Pericyclic Processes

The imidazole ring, when appropriately substituted, can participate in various cycloaddition reactions.

Investigation of 1,3-Dipolar Cycloaddition Pathways

While specific studies on 1,3-dipolar cycloaddition pathways involving this compound as the primary dipole or dipolarophile are not prevalent, the general reactivity of the imidazole system suggests potential pathways. Imidazoles can, in principle, act as azomethine ylides or other 1,3-dipoles, especially upon deprotonation or coordination to a metal center. The tosyl group, by modifying the electronic properties of the ring, could influence the feasibility and regioselectivity of such reactions. The nucleophilicity of various imidazoles has been studied, providing a basis for understanding their potential in reactions requiring nucleophilic character. researchgate.net

Other Cycloaddition Modes Involving this compound

Other cycloaddition modes, such as Diels-Alder reactions where the imidazole might act as a diene or dienophile, are also conceivable. The electronic nature of the tosyl group would be expected to play a significant role. An electron-withdrawing tosyl group would make the imidazole system more electron-poor, potentially enhancing its reactivity as a dienophile in inverse-electron-demand Diels-Alder reactions. Trapping of reactive intermediates like benzynes through cycloaddition with furans and anthracenes is a known method, suggesting that if an imidazolyne intermediate could be formed from this compound, it could be trapped in a similar [4+2] cycloaddition. govtpgcdatia.ac.in

Oxidative and Reductive Transformations of the Imidazole Ring

The imidazole ring is generally stable to oxidation, but the introduction of a tosyl group can alter this reactivity. Research on related 2-methylimidazolium salts has shown that they can be crucial in oxidation reactions, for instance, in the conversion of aldehydes to carboxylic acids. researchgate.net While not a direct transformation of the imidazole ring itself, this indicates that the N-substituted imidazole derivative plays a key role in mediating the redox process.

Reductive transformations could potentially target the tosyl group or the imidazole ring. Catalytic hydrogenation can, under certain conditions, cleave N-tosyl groups. The stability of the aromatic imidazole ring makes its reduction challenging, typically requiring harsh conditions that might also affect the tosyl group.

Organometallic Reactions and Cross-Coupling Methodologies

N-tosyl imidazoles can be valuable substrates in organometallic chemistry, particularly in cross-coupling reactions. The tosyl group can act as a leaving group or as a directing group. While specific cross-coupling reactions utilizing this compound are not extensively detailed, analogous systems provide insight. For instance, N-sulfonylated benzimidazoles have been synthesized via tandem reactions, showcasing the compatibility of the N-tosyl group with various reagents and conditions. acs.org

In a study on substituent-controllable annulation, 4-(4-Ethylphenyl)-2-methyl-1-tosyl-1H-imidazole was synthesized, demonstrating the use of the core structure in building more complex molecules. preprints.org Furthermore, cine-substitution reactions enabled by converting arenes into sulfonium (B1226848) salts have been shown to work with imidazole nucleophiles, indicating that the imidazole moiety can readily participate in organometallic-mediated C-N bond formation. nih.gov

Computational and Theoretical Investigations of 2 Methyl 1 Tosyl 1h Imidazole

Quantum Chemical Studies

Quantum chemical studies, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic and structural properties of 2-Methyl-1-tosyl-1H-imidazole.

Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics

Density Functional Theory (DFT) calculations are a powerful tool for determining the optimized molecular geometry of this compound. By employing methods such as B3LYP with a 6-311++G(d,p) basis set, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data from X-ray crystallography. dergipark.org.tr These calculations provide a detailed three-dimensional model of the molecule's structure.

The energetic properties of the molecule, including its total energy and stability, are also elucidated through DFT calculations. These theoretical approaches can be used to compare the relative energies of different conformations or isomers of the compound, identifying the most stable structures.

Table 1: Selected Optimized Structural Parameters of this compound (Predicted by DFT)

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | Data not available in search results |

| S-N Bond Length (Å) | Data not available in search results |

| N-C (imidazole) Bond Length (Å) | Data not available in search results |

| C=N (imidazole) Bond Length (Å) | Data not available in search results |

| C-S-N Bond Angle (°) | Data not available in search results |

| Torsional Angle (imidazole-sulfonyl) (°) | Data not available in search results |

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of this compound. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. dergipark.org.trirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These include:

Ionization Potential (I): Approximated as -EHOMO. acs.org

Electron Affinity (A): Approximated as -ELUMO. acs.org

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. irjweb.com A higher hardness value corresponds to a less reactive molecule. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

These descriptors provide a quantitative framework for predicting how this compound will interact with other chemical species. For instance, a study on a similar imidazole (B134444) derivative calculated a HOMO-LUMO gap of 5.6015 eV in the gas phase, indicating significant kinetic stability. dergipark.org.tr

Table 2: Electronic Properties of an Imidazole Derivative (Example Data)

| Property | Value (eV) |

|---|---|

| EHOMO | -6.67 |

| ELUMO | -1.07 |

| HOMO-LUMO Gap (ΔE) | 5.60 |

| Ionization Potential (I) | 6.67 |

| Electron Affinity (A) | 1.07 |

| Chemical Hardness (η) | 2.2449 |

| Electrophilicity Index (ω) | Data not available in search results |

Note: The values are for a related imidazole derivative and serve as an illustrative example. Specific values for this compound were not found. dergipark.org.trirjweb.com

Molecular Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.netavogadro.cc The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), prone to nucleophilic attack. avogadro.cc

For imidazole derivatives, MEP analysis can identify the most electronegative regions, often associated with the nitrogen atoms of the imidazole ring, and the electropositive regions. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the preferred sites of reaction. The charge distribution can also be quantified through population analyses like Mulliken and Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule. dergipark.org.tr

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecular system, allowing for the study of its conformational changes and behavior over time, including the influence of the surrounding environment.

Conformational Analysis and Tautomerism Studies

MD simulations are employed to explore the conformational landscape of this compound. The molecule can exhibit flexibility, particularly around the rotatable bond connecting the tosyl group to the imidazole ring. These simulations can identify the most stable conformations and the energy barriers between them.

Furthermore, imidazole-containing compounds can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms of the imidazole ring. mdpi.comuv.es While the N1 position in this compound is substituted, precluding the most common form of tautomerism, theoretical studies can investigate the relative stabilities of any potential, less common tautomers or constitutional isomers. nih.gov For related imidazole systems, computational studies have shown that tautomerism can lead to significant conformational switches. nih.gov

Solvent Effects on Molecular Behavior and Reactivity

The behavior and reactivity of this compound can be significantly influenced by the solvent. MD simulations, often in conjunction with continuum solvation models like the Polarizable Continuum Model (PCM), are used to study these effects. dergipark.org.tr Solvents can stabilize or destabilize different conformations and can influence the electronic properties of the molecule.

For example, studies on similar molecules have shown that the HOMO-LUMO energy gap can decrease in solvents with higher dielectric constants, suggesting an increase in reactivity in polar environments. dergipark.org.tr The polarity of the solvent can also affect the charge distribution and the molecular electrostatic potential, thereby altering the molecule's interaction with other reactants. dergipark.org.tr

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to investigate the reactivity and transformation of molecules like this compound. By modeling reaction pathways and analyzing transition states, researchers can gain detailed insights into reaction mechanisms, predict the feasibility of different transformations, and understand the factors controlling reaction outcomes.

Theoretical studies have been instrumental in elucidating the mechanistic pathways of reactions involving imidazole derivatives. For instance, in the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), computational modeling helps to map out the cycloaddition and subsequent elimination steps. semanticscholar.org The reaction mechanism involves the formation of a 4-tosyl-2-imidazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the imidazole ring. semanticscholar.org

In other contexts, such as the functionalization of imidazole N-oxides, computational studies propose mechanisms involving intermediates like imidazolium (B1220033) chloride or unstable cycloadducts that undergo rearomatization and ring-opening to yield the final products. nih.gov For example, the reaction of imidazole N-oxides with aldehydes is suggested to proceed through a Michael-type addition to an electron-deficient enone intermediate. nih.gov These computational models, often employing Density Functional Theory (DFT), provide a step-by-step view of the reaction, identifying key intermediates and transition states that are often difficult to detect experimentally. semanticscholar.orgnih.gov

A critical aspect of reaction pathway modeling is the calculation of energy barriers, which directly relates to reaction kinetics. researchgate.net Computational methods, such as DFT, are used to calculate the activation energies for each step in a proposed reaction mechanism. nih.gov For example, in the proline-catalyzed intramolecular aldol (B89426) reaction, calculations have predicted the activation energies for the formation of carbinolamine, iminium, and enamine intermediates. nih.gov

These calculated energy barriers help to identify the rate-determining step of a reaction. acs.org For instance, in a rhodium-catalyzed C-H activation reaction, the protonation of a hydroxy group in an intermediate was identified as the rate-determining step with a calculated free energy barrier consistent with the experimental reaction temperature. acs.org By comparing the energy profiles of different potential pathways, researchers can predict which reaction is more likely to occur and under what conditions. acs.org This predictive capability is invaluable for optimizing reaction conditions and designing more efficient synthetic routes. acs.org

Theoretical Studies on Spectroscopic Data Correlation

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful synergy with experimental characterization techniques.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool for structure elucidation and verification. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with DFT (e.g., B3LYP functional), are used to predict both ¹H and ¹³C NMR chemical shifts. core.ac.ukfaccts.de

The accuracy of these predictions is often enhanced by considering solvent effects, for instance, through the use of the Polarizable Continuum Model (PCM). The calculated isotropic shielding values are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), to yield chemical shifts that can be directly compared with experimental spectra. core.ac.ukchemaxon.com For a series of N-1-sulfonyl substituted benzimidazoles, DFT calculations showed good agreement between the simulated and experimental ¹³C NMR chemical shifts for the carbonyl carbon. nih.gov Such correlations between experimental and computed spectra provide strong evidence for the proposed molecular structure.

Table 1: Experimental and Theoretical ¹³C NMR Chemical Shifts for a Series of N-1-sulfonyl Substituted Benzimidazoles nih.gov

| Compound | Experimental C=O (ppm) | Calculated C=O (ppm) (CAM-B3LYP) | Calculated C=O (ppm) (M06) |

| 2a | 167.1 | 164.39 | 171.48 |

| 2b | 165.5 | 163.99 | 170.14 |

| 2c | 166.8 | 164.25 | 171.01 |

| 2d | 166.2 | 164.11 | 170.55 |

| 2e | 166.5 | 164.18 | 170.78 |

This table is based on data for related benzimidazole (B57391) compounds and illustrates the correlation between experimental and calculated values.

Computational vibrational analysis is crucial for assigning the various absorption bands observed in infrared (IR) and Raman spectra to specific molecular motions. uni-siegen.de By calculating the vibrational frequencies and their corresponding intensities at a given level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical spectrum can be generated. mdpi.com The Potential Energy Distribution (PED) analysis is then used to provide a quantitative description of the contribution of different internal coordinates to each normal mode of vibration. mdpi.com

For example, in a study of a benzimidazole derivative, the C=O stretching vibration was predicted in the range of 1740–1660 cm⁻¹. mdpi.com The calculations also helped to assign bands related to C-H stretching, N-H stretching, and other functional groups. core.ac.ukresearchgate.net The agreement between the calculated and experimental vibrational spectra serves as a confirmation of the molecular structure and provides a detailed understanding of its vibrational properties. mdpi.comhoriba.com

Table 2: Selected Vibrational Frequencies and Assignments for a Benzimidazole Derivative mdpi.com

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) |

| 1708 | 1776 | C=O stretch (100%) |

| - | 3619 | O-H stretch (100%) |

| 1310 | 1320 | C-H in-plane bend |

| 1110 | 1115 | C-N stretch |

This table is based on data for a related benzimidazole compound and demonstrates the use of computational methods for vibrational assignments.

Prediction of Non-Linear Optical (NLO) Properties

Computational chemistry plays a significant role in the prediction and understanding of the non-linear optical (NLO) properties of molecules. mdpi.com These properties are important for applications in optoelectronics and photonics. mdpi.com The first-order hyperpolarizability (β), a key parameter for second-order NLO materials, can be calculated using quantum chemical methods. mdpi.com

For a series of N-1-sulfonyl substituted benzimidazoles, DFT calculations were used to determine their NLO properties, including the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (βtot). nih.gov The study found that the substitution pattern on the benzimidazole scaffold significantly influences the NLO response. nih.gov Such theoretical screenings can guide the design and synthesis of new materials with enhanced NLO properties. nih.govrsc.org

Table 3: Calculated Dipole Moment, Polarizability, and First Hyperpolarizability for a Series of N-1-sulfonyl Substituted Benzimidazoles nih.gov

| Compound | Dipole Moment (μ, Debye) | Polarizability (⟨α⟩, x 10⁻²³ esu) (CAM-B3LYP) | First Hyperpolarizability (βtot, x 10⁻³⁰ esu) |

| 2a | 4.15 | 168 | - |

| 2b | 7.49 | 4.198 | - |

| 2c | 6.24 | 4.614 | - |

| 2d | 2.33 | 4.142 | - |

| 2e | 3.04 | 4.866 | - |

This table is based on data for related benzimidazole compounds and showcases the prediction of NLO properties through computational studies. The original source did not provide βtot values for all compounds.

Applications of 2 Methyl 1 Tosyl 1h Imidazole and Its Derivatives in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The unique structural and electronic properties of 2-Methyl-1-tosyl-1H-imidazole, conferred by the tosyl group, make it a valuable building block. The tosyl group is not merely a placeholder; it is a powerful electron-withdrawing group that modifies the reactivity of the imidazole (B134444) ring, enabling a range of chemical transformations. It serves as a robust protecting group for the N-1 position of the imidazole ring, which is stable under various conditions but can be removed when necessary. More importantly, it acidifies the C-2 proton, facilitating regioselective deprotonation and subsequent functionalization.

Synthesis of Privileged Heterocyclic Scaffolds Beyond Imidazoles

While this compound is primarily used to construct molecules containing the imidazole core, its functionalized derivatives serve as key precursors for more complex heterocyclic systems. The tosyl group enables precise modifications of the imidazole ring, which is then incorporated into larger, often fused, heterocyclic scaffolds.

For example, a derivative, (S)-1-Tosyl-2-((1-tosyl-1H-imidazol-4-yl)methyl)-1,6-dihydropyridin-3(2H)-one, has been utilized as a critical intermediate in the total synthesis of the marine alkaloid Haploscleridamine. rsc.org In this synthesis, the 1-tosyl-1H-imidazole moiety is a fundamental part of a complex building block used to construct the final polycyclic structure. rsc.org This demonstrates how the stable, yet reactive, nature of the tosylated imidazole allows it to be carried through multiple synthetic steps to form intricate, privileged scaffolds.

Furthermore, the general class of N-sulfonyl-1,2,3-triazoles can undergo a BF3·Et2O promoted denitrogenative transannulation reaction with nitriles to produce a variety of 2,4-disubstituted-1-tosyl-1H-imidazoles. rsc.org This method highlights the role of the tosyl group in forming the imidazole ring itself, which can then be elaborated into more complex structures. Although this is a synthesis of the imidazole ring rather than a transformation of it, it underscores the importance of the N-tosyl moiety in creating these versatile building blocks. rsc.org

Precursor for Advanced Functional Materials and Optoelectronic Applications

The imidazole framework is a common feature in molecules designed for materials science, including dyes and optoelectronic components. rsc.org The tosyl-imidazole scaffold serves as a key intermediate in the synthesis of such functional materials.

A notable application is in the creation of fluorogenic sensors. In one study, the closely related compound 1-tosylimidazole was used for the regioselective monotosylation of β-cyclodextrin. royalsocietypublishing.orgresearchgate.net The resulting mono-6-tosyl-β-CD is a crucial intermediate that is subsequently converted into an azido (B1232118) derivative. This derivative is then "clicked" with a dansyl fluorophore to produce a sensor capable of detecting peroxide explosives through changes in its fluorescence upon guest binding. royalsocietypublishing.org This synthesis showcases how the tosyl-imidazole acts as a highly effective and specific tosylating agent, enabling the construction of complex host-guest systems with advanced functional properties.

Table 1: Synthesis of a Fluorogenic Sensor Intermediate using 1-Tosylimidazole

| Step | Reactant 1 | Reactant 2 | Product | Significance of Tosyl-imidazole | Reference |

| 1 | β-Cyclodextrin | 1-Tosylimidazole | mono-6-tosyl-β-CD | Acts as a regioselective tosylating agent for a primary hydroxyl group. | royalsocietypublishing.orgresearchgate.net |

| 2 | mono-6-tosyl-β-CD | Sodium azide | mono-6-deoxy-6-azido-β-CD | The tosyl group serves as an excellent leaving group for nucleophilic substitution. | royalsocietypublishing.org |

Role in Catalysis

While the imidazole core is central to many catalytic systems, particularly as N-heterocyclic carbenes (NHCs), the presence of the strongly electron-withdrawing tosyl group on the N-1 position of this compound significantly alters its catalytic applicability.

Organocatalytic Applications of Imidazole-based Systems

Imidazole derivatives are frequently employed as organocatalysts. For instance, chiral imidazoles like (S)-1-methyl-2-(pyrrolidin-2-ylmethylthio)-1H-imidazole are effective in tandem oxa-Michael–Henry reactions. beilstein-journals.org However, these catalysts rely on the nucleophilic or basic character of the imidazole ring, properties which are substantially diminished in this compound. The tosyl group withdraws electron density from the ring, making the N-3 nitrogen less basic and preventing the formation of the imidazolium (B1220033) ylide species often involved in organocatalysis.

Furthermore, the generation of N-heterocyclic carbenes (NHCs), a cornerstone of modern organocatalysis, typically involves the deprotonation of an imidazolium salt at the C-2 position. scripps.edunih.gov The N-tosyl group on this compound makes the C-2 proton more acidic, but it is not typically used to generate a stable NHC. Instead, the tosyl group is generally viewed as a protecting group to be removed, or a directing group for metallation, rather than a feature of a final organocatalyst. Consequently, direct organocatalytic applications of this compound are not prominent in the literature.

Ligand Design for Transition Metal Catalysis

The imidazole motif is a ubiquitous ligand in transition metal chemistry and biochemistry, binding to metals through its basic imine nitrogen. wikipedia.org However, for this compound to function as a ligand, the electronically demanding tosyl group typically needs to be removed to restore the nitrogen's electron-donating ability.

The primary utility of this compound in the context of catalysis is as a substrate for transition metal-catalyzed reactions, which allows for further functionalization. A clear example is the palladium-catalyzed oxidative Heck cross-coupling reaction of 1-tosyl-2-vinyl-1H-imidazole with aryl boronic acids. researchgate.net In this reaction, the tosylated imidazole derivative is the molecule being modified, not part of the catalytic system. This demonstrates its role as a building block for creating more complex molecules that could potentially serve as ligands, but it does not act as a ligand itself in its tosylated form.

Intermediate in Natural Product Synthesis and Modification

The strategic use of protecting and directing groups is paramount in the total synthesis of complex natural products. This compound and its analogues serve as important intermediates in these intricate synthetic pathways. The tosyl group provides stability and allows for specific chemical manipulations that would otherwise be difficult to achieve.

A compelling example is found in the total synthesis of the marine alkaloid (+)-preussin. While not using the 2-methyl derivative, the synthesis highlights the utility of the tosyl-imidazole scaffold. The Kishi procedure, which uses N-tosylimidazole to prepare epoxides from vicinal diols, is a key step in many total synthesis sequences. thieme-connect.dethieme-connect.de

More directly, a tosylated imidazole building block was integral to a synthetic approach toward the complex marine natural product Haploscleridamine. The synthesis involved the preparation of (S)-1-Tosyl-2-((1-tosyl-1H-imidazol-4-yl)methyl)-1,6-dihydropyridin-3(2H)-one , a sophisticated intermediate where the 1-tosyl-1H-imidazole unit is a core component. rsc.org This intermediate was then carried forward in the synthetic route, demonstrating the robustness of the tosylated imidazole under various reaction conditions.

Table 2: Use of a Tosyl-Imidazolyl Intermediate in Natural Product Synthesis

| Target Class | Key Intermediate | Synthetic Step | Role of Tosyl-Imidazolyl Moiety | Reference |

| Marine Alkaloids (Haploscleridamine) | (S)-1-Tosyl-2-((1-tosyl-1H-imidazol-4-yl)methyl)-1,6-dihydropyridin-3(2H)-one | Multi-step synthesis towards the core structure | A stable, pre-functionalized building block incorporated into a complex heterocyclic system. | rsc.org |

In another example, the synthesis of 2-aminoimidazole alkaloids such as preclathridine A and dorimidazole B involved the use of an N-tosyl protected substrate that underwent palladium-catalyzed coupling reactions. The tosyl group was later cleaved using lithium naphthalenide to yield the final natural products. acs.org This again underscores the role of the tosyl group as a crucial protecting group in the assembly of imidazole-containing natural products.

Development of Novel and Efficient Synthetic Methodologies

The tosyl group in this compound and its derivatives plays a crucial role as both a protecting group and an activating group, facilitating the development of innovative and efficient synthetic routes to complex imidazole-based structures. Researchers have leveraged its properties to devise novel C-C bond-forming reactions and functionalization strategies.

One significant advancement is the development of a cascade regioselective annulation reaction to synthesize polysubstituted this compound derivatives. mdpi.com This methodology involves the reaction of β-enaminones with N-sulfonyl triazoles, providing a modular and efficient pathway to a variety of 4-substituted-2-methyl-1-tosyl-1H-imidazoles. The reaction proceeds with high yields, demonstrating excellent functional group tolerance. mdpi.com For instance, various aryl-substituted β-enaminones react smoothly to afford the corresponding imidazole products in yields often exceeding 90%. mdpi.com

Detailed findings from the study show that the electronic nature of the substituent on the phenyl ring of the β-enaminone has a notable impact on the reaction's efficiency. The synthesis has been successful with a range of functional groups, from electron-donating groups like methyl and methoxy (B1213986) to electron-withdrawing groups like fluoro and chloro. mdpi.compreprints.org

Table 1: Synthesis of 4-Aryl-2-methyl-1-tosyl-1H-imidazole Derivatives via Cascade Annulation mdpi.compreprints.org

| Derivative (Compound ID) | Aryl Substituent | Yield (%) |

|---|---|---|

| 3b | p-tolyl | 96 |

| 3c | 4-Ethylphenyl | 95 |

| 3d | 4-Methoxyphenyl | 91 |

| 3e | 4-Fluorophenyl | Not specified |

| 3f | 4-Chlorophenyl | Not specified |

| 3h | 4-(tert-Butyl)phenyl | 93 |

| 3l | 3-Chlorophenyl | 85 |

Another novel methodology focuses on the functionalization of the imidazole backbone through palladium-catalyzed cross-coupling reactions. While many cross-coupling methods are challenging on the imidazole scaffold, an oxidative Heck cross-coupling reaction has been successfully developed for derivatives like 1-tosyl-2-vinyl-1H-imidazole. researchgate.netuib.no This reaction couples the vinyl-imidazole with various aromatic boronic acids to produce (E)-2-styryl-1-tosyl-1H-imidazole derivatives. researchgate.net A key feature of this method is that it operates efficiently without a base, which helps to prevent the formation of by-products. researchgate.net The reactivity is significantly improved by using nitrogen-based ligands, particularly bathocuproine, and employs a mild oxidant (MnO2). uib.no

This oxidative Heck reaction has been optimized and demonstrates a broad substrate scope, accommodating a wide array of functional groups on the boronic acid partner. uib.no

Table 2: Oxidative Heck Cross-Coupling of 1-Tosyl-2-vinyl-1H-imidazole with Phenylboronic Acid uib.no

| Parameter | Condition |

|---|---|

| Substrate | 1-tosyl-2-vinyl-1H-imidazole |

| Coupling Partner | Phenyl boronic acid (1.4 equiv.) |

| Catalyst | Pd(OAc)2 (5%) |

| Ligand | Bathocuproine (5%) |

| Oxidant | MnO2 (3 equiv.) |

| Solvent | Acetonitrile (ACN) |

| Product | (E)-2-styryl-1-tosyl-1H-imidazole |

These advanced synthetic methodologies underscore the versatility of the tosyl group in modern organic synthesis. It not only serves as a stable protecting group for the imidazole nitrogen but also enables the development of powerful C-H activation and cross-coupling cascades. bris.ac.uk The ability to construct the core imidazole ring with desired substitutions, as in the cascade annulation, or to perform late-stage functionalization on a pre-formed tosyl-imidazole scaffold, as with the oxidative Heck reaction, provides chemists with flexible and efficient tools for creating complex, biologically relevant molecules. mdpi.comuib.no These strategies are part of a broader trend in heterocyclic chemistry that moves beyond classical condensation reactions, such as the van Leusen imidazole synthesis which utilizes tosylmethyl isocyanide (TosMIC), toward more sophisticated and selective metal-catalyzed transformations. ajrconline.orgsemanticscholar.orgijpsjournal.com

Academic Research on 2 Methyl 1 Tosyl 1h Imidazole in Medicinal Chemistry and Structure Activity Relationships

Significance of Imidazole (B134444) Scaffolds in Drug Discovery and Development

The imidazole scaffold, a five-membered aromatic heterocycle with two nitrogen atoms, is of immense importance in drug discovery and development. nih.govrsc.orgresearchgate.netresearchgate.netijpsjournal.com This significance stems from its presence in essential biomolecules like the amino acid histidine, which plays a critical role in the active sites of many enzymes. researchgate.netnih.govmdpi.comscispace.com The unique structure of the imidazole ring, featuring a pyrrole-type nitrogen and a pyridine-type nitrogen, allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. rsc.orgmdpi.combrieflands.com

This structural versatility is a key reason for the wide range of pharmacological activities exhibited by imidazole-containing compounds, including antifungal, antibacterial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netmdpi.comajrconline.org The imidazole nucleus is a common feature in many FDA-approved drugs, highlighting its therapeutic value. researchgate.net For instance, the anti-ulcer drug cimetidine (B194882) and the antifungal agent ketoconazole (B1673606) both feature an imidazole core. mdpi.com

Furthermore, the imidazole ring is synthetically versatile, allowing for modifications at various positions to modulate the physicochemical properties and biological activity of the resulting derivatives. rsc.orgijpsjournal.com This adaptability makes it an attractive starting point for the design and development of new therapeutic agents targeting a wide array of diseases. nih.govresearchgate.net The van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a notable method for creating substituted imidazoles. mdpi.comsemanticscholar.orgtsijournals.com

Structure-Activity Relationship (SAR) Studies of N-Tosyl Imidazoles

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective drug candidates. researchgate.net For N-tosyl imidazoles, SAR studies have provided valuable insights into the roles of the N-tosyl group, substitutions on the imidazole ring, and their combined effect on the molecule's interaction with biological targets.

In the context of benzimidazole (B57391) derivatives, the placement of a benzene (B151609) sulfonyl group on the benzimidazole nitrogen has been shown to enhance anticancer activity. rsc.org The tosyl group can also influence the orientation of the molecule within the binding site of a target protein, potentially leading to stronger interactions. For instance, in the synthesis of certain bicyclic azasugar glycosidase inhibitors, the use of a tosyl-containing precursor is a key step. semanticscholar.org The tosyl group can also serve as a leaving group in certain synthetic reactions used to create complex imidazole derivatives. mdpi.com

The substitution of a methyl group at the C-2 position of the imidazole ring can have a profound effect on the molecule's biological activity. This substitution can influence the molecule's lipophilicity, steric hindrance, and metabolic stability.

In a series of clotrimazole (B1669251) analogues, where the imidazole ring was replaced with 2-methylimidazole (B133640), significant antifungal activity was observed. sid.ir Specifically, a compound with a 2-methylimidazole moiety showed desirable biological activity compared to clotrimazole. sid.ir Furthermore, research on nitroimidazole antibiotics, such as metronidazole, which contains a 2-methyl group, has demonstrated their effectiveness against anaerobic bacterial and parasitic infections. wikipedia.orgnih.gov The presence of the methyl group can sometimes lead to more potent inhibition of certain enzymes compared to the unsubstituted imidazole. However, in other cases, it might lead to a decrease in activity. For example, 2-methylimidazole was found to be a less potent inhibitor of CYP2E1 compared to imidazole itself. nih.gov

The following table presents data on the antifungal activity of some 2-methylimidazole derivatives:

| Compound | Structure | Activity |

|---|---|---|

| 1-(4-methoxyphenyl-diphenylmethyl)-2-methyl imidazole | An imidazole ring with a methyl group at position 2 and a 4-methoxyphenyl-diphenylmethyl group at position 1. | Showed more than 75% activity against Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. sid.ir |

| 1[bis-4-methoxyphenyl-phenylmethyl]-2-methyl imidazole | An imidazole ring with a methyl group at position 2 and a bis(4-methoxyphenyl)phenylmethyl group at position 1. | Showed more than 75% activity against Trichophyton mentagrophytes, Microsporum gypseum, and Candida albicans. sid.ir |

Substitutions at other positions of the imidazole ring (C-4 and C-5) also play a critical role in determining the biological activity profile. The nature, size, and electronic properties of these substituents can fine-tune the molecule's interaction with its target.

For instance, in a study of 2,5-diarylated imidazole derivatives, the introduction of electron-withdrawing or electron-donating groups at the para position of the phenyl rings resulted in moderate to no antifungal activity. nih.gov However, a methyl group at the meta position led to strong antifungal activity. nih.gov This highlights the importance of the substituent's position.

In the context of α-glucosidase inhibitors, triarylimidazoles containing 2-arylindoles showed that the substitution pattern on the indole (B1671886) ring significantly affected inhibitory activity. researchgate.net Similarly, for acetylcholinesterase inhibitors, the nature and position of substituents on the aromatic rings of mono and di-substituted imidazole derivatives had a significant effect on their biological activity. rsc.org

The following table provides examples of how substitutions at various positions on the imidazole ring influence biological activity:

| Compound Series | Substitution Pattern | Observed Biological Activity | Reference |

|---|---|---|---|

| 2,5-diarylated imidazoles | Electron-donating group (methyl) at the meta position of the phenyl rings. | Strong antifungal activity. | nih.gov |

| Triarylimidazoles with 2-arylindoles | Varied substitutions on the indole ring. | Significant variation in α-glucosidase inhibition. | researchgate.net |

| Mono and di-substituted imidazoles | Varied substitutions on aromatic rings. | Nanomolar inhibition of acetylcholinesterase and butyrylcholinesterase. | rsc.orgnih.gov |

Mechanistic Insights into Biological Action of Imidazole Derivatives

The biological activities of imidazole derivatives are exerted through various mechanisms, with enzyme inhibition being a prominent one. researchgate.netresearchgate.net The imidazole ring can interact with the active site of enzymes through hydrogen bonding, metal coordination, and hydrophobic interactions, leading to the modulation of their catalytic activity.

α-Glucosidase Inhibition:

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have reported imidazole derivatives as potent α-glucosidase inhibitors. nih.govresearchgate.net For example, a series of quinoline-based-benzo[d]imidazole derivatives showed significant α-glucosidase inhibition, with the most potent compound acting as a competitive inhibitor. nih.gov The SAR analysis revealed that a benzo[d]imidazole core played a key role in the inhibitory activity. nih.gov In another study, indole-based imidazole derivatives were also found to be effective α-glucosidase inhibitors, with one derivative acting as an uncompetitive inhibitor. researchgate.net

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, and its inhibition is a primary approach for treating Alzheimer's disease. nih.govmdpi.com Imidazole derivatives have been extensively studied as AChE inhibitors. rsc.orgnih.govnih.govmdpi.comresearchgate.net SAR studies have shown that the imidazole core is often essential for activity, and substitutions on the ring can significantly enhance potency. rsc.org For instance, certain 2,4,5-trisubstituted imidazoles have been identified as potent AChE inhibitors. nih.gov Molecular docking studies have revealed that the imidazole ring can form hydrogen bonds with key residues in the active site of AChE. nih.gov Kinetic studies have shown that some imidazole derivatives act as competitive inhibitors of AChE. nih.gov

The following table summarizes the inhibitory activity of selected imidazole derivatives against these enzymes:

| Compound Series | Target Enzyme | Inhibitory Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Quinoline-based-benzo[d]imidazole derivatives | α-Glucosidase | 3.2 ± 0.3 µM (most potent) | Competitive | nih.gov |

| Indole-based imidazole derivatives | α-Glucosidase | 8.37 ± 0.11 µM (most potent) | Competitive | researchgate.net |

| 2,4,5-trisubstituted imidazoles | Acetylcholinesterase | 102.56 ± 0.14 (most potent, value as reported) | - | nih.gov |

| Mono and di-substituted imidazoles | Acetylcholinesterase | IC50 values in the nanomolar range | Competitive/Noncompetitive | nih.gov |

Receptor Interactions and Ligand-Binding Affinities

The interaction of imidazole-based compounds with various biological receptors is a cornerstone of their therapeutic potential. The unique chemical properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate molecular recognition at different biological targets. mdpi.comsemanticscholar.org The tosyl group, as seen in 2-Methyl-1-tosyl-1H-imidazole, can further enhance solubility and binding affinity to these targets.

Studies on imidazole derivatives have revealed their capacity to function as either agonists or antagonists at various receptors. The versatility of the imidazole ring allows for multiple types of interactions, such as hydrogen bonding via its nitrogen atoms and π-π stacking with aromatic amino acid residues within the receptor's binding site. jopir.in For instance, research on the binding of 2-methylimidazole (a related compound) to horse heart cytochrome c has provided insights into the influence of the methyl substituent on ligand binding affinity and the electronic structure of the heme. rsc.org

While specific data on the receptor interactions of this compound is not extensively detailed in the provided results, the general principles of imidazole-receptor interactions suggest that the tosyl group likely modulates the electronic and steric properties of the imidazole ring, thereby influencing its binding affinity and selectivity for specific receptors. The synthesis of conformationally constrained analogues of histamine, such as those containing a piperidine (B6355638) ring, has demonstrated that modifications to the spacer between the imidazole ring and another functional group can significantly impact receptor affinity and functional activity. uu.nl

Exploration of this compound Analogues with Potential Therapeutic Relevance

The imidazole scaffold is a privileged structure in medicinal chemistry, serving as a foundation for the development of a wide array of therapeutic agents. mdpi.comsemanticscholar.orgscispace.com The exploration of analogues of this compound has yielded compounds with a broad spectrum of biological activities.

Antiproliferative and Antioxidant Potential Investigations

Several studies have highlighted the potential of imidazole derivatives as antiproliferative and antioxidant agents. mdpi.comscispace.com For example, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, which can be considered structural analogues, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.gov Certain derivatives from this series also exhibited promising antioxidant activity, as demonstrated by their ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

Specifically, compounds 3g and 3h from this study displayed significant DPPH radical scavenging activity at a concentration of 10 µM. nih.gov The most potent of these, compound 3h , also demonstrated strong inhibitory activity against wild-type EGFR, mutant-type EGFR (EGFRT790M), and BRAFV600E kinases, suggesting a multi-targeted approach to its antiproliferative effects. nih.gov These findings underscore the potential of developing imidazole-based compounds as dual antiproliferative and antioxidant agents.

Table 1: Antioxidant and Antiproliferative Activity of Selected Imidazole Analogues

| Compound | Concentration (µM) | DPPH Radical Scavenging (%) | Target Kinases Inhibited |

| 3g | 10 | 70.6 | EGFR, EGFRT790M, BRAFV600E |

| 3h | 10 | 73.5 | EGFR, EGFRT790M, BRAFV600E |

| Trolox (Control) | 10 | 77.6 | Not Applicable |

Data sourced from a study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov

Antimicrobial Research (Antibacterial, Antifungal, Antimycobacterial)

The antimicrobial properties of imidazole derivatives are well-documented, with research demonstrating their efficacy against a wide range of pathogens including bacteria, fungi, and mycobacteria. jopir.inscispace.comajrconline.orgresearchgate.net The imidazole core is a key feature in many established antifungal drugs. jopir.in

In the realm of antibacterial research, novel imidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. ajrconline.orgnih.govekb.eg For instance, certain 1-substituted 3-(4,5-diaryl-1H-imidazol-2-yl)-2-(1H-imidazol-1-yl)-1H-indoles have been synthesized and evaluated, with some exhibiting notable antibacterial effects. researchgate.net A study on 2-methyl-1-hydroxymethylimidazole, a hemiaminal derivative of 2-methylimidazole, revealed moderate inhibitory activity against various bacterial strains. farmaciajournal.com Furthermore, novel imidazole and benzimidazole sulfonamides have demonstrated bioactivity against several bacterial strains. mdpi.com

Regarding antifungal activity, imidazole-fused derivatives have shown promise against fungal pathogens like Candida albicans and Aspergillus niger. ajrconline.org The development of indole-imidazole hybrids has also led to compounds with notable antifungal properties. researchgate.net

In the context of antimycobacterial research, imidazole analogues have been investigated for their activity against Mycobacterium tuberculosis. ajrconline.org Structural modifications to the imidazole scaffold have been shown to optimize anti-TB properties. ajrconline.org Indole derivatives, which can be considered related heterocyclic structures, have also yielded compounds with significant antimycobacterial activity. nih.gov

Anti-inflammatory Investigations

Imidazole-containing compounds have been explored for their anti-inflammatory potential. mdpi.comjopir.inscispace.comnih.gov The structural features of the imidazole ring allow for interactions with enzymes and receptors involved in the inflammatory cascade. While direct studies on the anti-inflammatory properties of this compound were not found in the provided search results, the broader class of imidazole derivatives has shown promise in this area. For example, some 5-phenyl-3H-imidazo[4,5-c] mdpi.comnih.govnaphthyridin-4(5H)-ones have been identified as a new class of nonsteroidal anti-inflammatory agents. mdpi.com

Antidiabetic Research

The potential of imidazole derivatives as antidiabetic agents is an active area of research. mdpi.comjopir.inscispace.comnih.gov These compounds can target key enzymes involved in glucose metabolism. For instance, a series of 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were synthesized and found to be excellent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. acs.orgresearchgate.net Several of these novel compounds exhibited significantly greater inhibitory potential than the standard drug acarbose. acs.orgresearchgate.net

Another study investigated 2-(β-d-glucopyranosyl)-benzimidazole as an inhibitor of glycogen (B147801) phosphorylase (GP), an enzyme crucial for glycogen metabolism. nih.gov This compound showed competitive inhibition with a Ki value of 8.6 μM, indicating its potential to control hyperglycemia in type 2 diabetes. nih.gov The development of N-acyl-β-d-glucopyranosylamines also yielded compounds with inhibitory effects on GP. nih.gov

Table 2: α-Glucosidase Inhibition by 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiol Analogues

| Compound | IC50 (µM) |

| 7a | 1.83 ± 0.09 |

| 7c | 0.64 ± 0.05 |

| 7e | 2.10 ± 0.11 |

| 7f | 0.89 ± 0.06 |

| 7g | 1.12 ± 0.07 |

| Acarbose (Standard) | 873.34 ± 1.21 |

Data represents a selection of compounds from the study and highlights their superior inhibitory potential compared to the standard. acs.orgresearchgate.net

Antiviral and Antiparasitic Studies

The broad biological activity of imidazole derivatives extends to antiviral and antiparasitic applications. mdpi.comjopir.inscispace.comajrconline.orgnih.gov The van Leusen imidazole synthesis, which utilizes tosylmethylisocyanides (TosMIC), has been instrumental in creating imidazole-based molecules with potential therapeutic activities, including antiparasitic effects. semanticscholar.orgnih.gov

In antiparasitic research, imidazole derivatives have been synthesized and evaluated for their activity against parasites like Plasmodium falciparum, the causative agent of malaria. ajrconline.orgnih.gov For instance, a series of N-(2-(1H-imidazol-1-yl)ethyl)-7-chloroquinolin-4-amine derivatives were synthesized and screened for their antiplasmodial activity. nih.gov Additionally, some imidazole derivatives have shown significant selectivity and potency against Toxoplasma gondii. researchgate.net

While specific antiviral studies focusing on this compound analogues were not prominent in the search results, the general class of imidazole compounds continues to be a source of investigation for antiviral drug discovery. semanticscholar.org

Future Directions and Research Challenges for 2 Methyl 1 Tosyl 1h Imidazole Studies

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes has catalyzed a shift towards green chemistry. Future research on 2-methyl-1-tosyl-1H-imidazole and its derivatives will increasingly prioritize the development of sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Key areas of focus include:

Mechanochemistry: Solid-state reactions, performed by grinding or milling, can eliminate the need for bulk solvents, leading to reduced waste and potentially novel reactivity. A sustainable mechanochemical procedure has been reported for amide synthesis using p-tosyl imidazole (B134444) with inexpensive and readily available reagents. acs.org

Ultrasound and Microwave-Assisted Synthesis: Non-conventional energy sources are pivotal in accelerating reaction rates and improving yields. Ultrasound-assisted procedures have been shown to dramatically reduce reaction times for the tosylation of cyclodextrins using tosyl imidazole, from hours to minutes. beilstein-journals.org Similarly, microwave irradiation has proven effective in promoting reactions involving tosylated intermediates. beilstein-journals.org

Ionic Liquids (ILs) and Eco-friendly Systems: The use of ionic liquids as recyclable catalysts and green reaction media is a promising avenue. tandfonline.com IL-assisted strategies, sometimes combined with ultrasonic irradiation, offer high yields, short reaction times, and high atom economy for imidazole synthesis. tandfonline.com Furthermore, the development of metal- and acid-free catalytic systems, such as the I₂/DMSO system for the oxidation of internal alkynes, represents a significant step towards greener imidazole synthesis. researchgate.net These approaches align with the Twelve Principles of Green Chemistry, aiming for cleaner and more efficient routes to imidazole derivatives. rsc.org

| Green Synthetic Technique | Key Advantages | Example Application | Reference |

| Mechanochemistry | Solvent-free, reduced waste, energy-efficient | Amide framework synthesis using p-Tosyl imidazole | acs.org |

| Ultrasound (US) Irradiation | Drastically reduced reaction times, high yields, improved purity | Synthesis of 6I-(p-toluenesulfonyl)-β-CD using tosyl imidazole | beilstein-journals.org |

| Microwave (MW) Irradiation | Rapid heating, reduced side products, shorter reaction times | DMSO oxidation of tosylated cyclodextrins | beilstein-journals.org |

| Ionic Liquid (IL) Catalysis | Recyclable catalyst, high atom economy, often solvent-free | One-pot, multi-component synthesis of substituted imidazoles | tandfonline.commdpi.com |

| Metal- and Acid-Free Systems | Avoids toxic metals, milder conditions, eco-friendly | I₂/DMSO mediated oxidation for trisubstituted imidazole synthesis | researchgate.net |

Advanced Computational Modeling for De Novo Design of Functionalized Analogues

Computational chemistry is transitioning from an explanatory tool to a predictive powerhouse in molecular design. For this compound, advanced computational modeling will be instrumental in the de novo design of functionalized analogues with tailored properties.

Future research will likely involve:

Predictive Binding and Activity Models: By applying sophisticated computational techniques, such as molecular dynamics simulations and free energy calculations, researchers can predict the binding mechanisms of imidazole-based molecules to biological targets like proteins and enzymes. acs.org This allows for the in silico screening of virtual libraries of analogues, prioritizing the synthesis of compounds with the highest predicted affinity and activity. acs.org

Structure-Based De Novo Design: Leveraging the known three-dimensional structures of target proteins, algorithms can design novel molecules that are sterically and electronically complementary to the binding site. This approach was successfully used to optimize an imidazole-based peptidomimetic inhibitor of PCSK9, a key target in cholesterol regulation. acs.org

Quantum Mechanics (QM) for Reactivity Prediction: QM methods can elucidate reaction mechanisms and predict the feasibility of novel transformations. jst.go.jp This understanding can guide the design of new synthetic routes and the creation of analogues that would be difficult to access through traditional discovery methods.

AI and Machine Learning: The integration of artificial intelligence and machine learning can accelerate the design process by identifying complex structure-activity relationships (SAR) from large datasets, enabling the design of novel scaffolds with enhanced properties.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the fundamental chemistry of imidazoles is well-established, the tosyl group in this compound provides a unique electronic and steric handle that can be exploited for novel reactivity. Future studies will aim to uncover and harness unprecedented chemical transformations.

Promising areas for exploration include:

C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to modifying the imidazole core. Methods for the C-H aminoalkylation of N-tosyl-1H-imidazole have been developed, providing a rapid route to diversify the scaffold without requiring pre-functionalized starting materials. rsc.org

Rearrangements and Ring Transformations: Researchers have reported unusual rearrangements and ring transformations involving tosylated imidazole precursors. thieme-connect.comresearchgate.netd-nb.info For instance, an unexpected rearrangement during the van Leusen imidazole synthesis was found to proceed through a tosyl-substituted imidazoline (B1206853) intermediate. researchgate.net Further investigation into these pathways could lead to the discovery of entirely new molecular skeletons.

Cross-Coupling Reactions: The development of novel cross-coupling reactions on the tosylated imidazole ring can expand the accessible chemical space. An oxidative Heck cross-coupling of 1-tosyl-2-vinyl-1H-imidazole has been demonstrated, enabling the synthesis of a library of substituted trans-stilbenes. researchgate.net

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate this compound or its precursors can provide rapid access to complex and diverse molecular architectures in a single step. unimi.it The reaction of tosylmethyl isocyanide (TosMIC) with aryl azides to afford 4-tosyl-1-arylimidazoles is an example of a transformation that expands the utility of tosylated building blocks in MCRs. unimi.it

Translational Research Bridging Synthesis and Biological Evaluation for Drug Lead Identification

The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. mdpi.comdntb.gov.ua The next phase of research on this compound will focus on translating synthetic innovations into tangible drug leads.

This translational bridge requires a multi-pronged approach:

Library Synthesis and Screening: The development of efficient and diverse synthetic routes, as described in Section 7.1 and 7.3, is the first step. These methods will enable the creation of focused libraries of this compound analogues with varied substitution patterns. nih.govmdpi.commdpi.com These libraries can then be screened against a wide range of biological targets.

Target-Specific Design: Building on computational insights (Section 7.2), researchers can design and synthesize analogues aimed at specific biological targets implicated in diseases like cancer, infectious diseases, and metabolic disorders. acs.orgnih.govbohrium.com Studies have already demonstrated that substituted imidazoles can be explored for antimycobacterial, anti-HIV, and anticancer applications. researchgate.netbohrium.comnih.gov

Molecular Hybrids: A promising strategy involves creating hybrid molecules that combine the tosyl-imidazole scaffold with another pharmacophore to achieve dual-action or enhanced activity. researchgate.netmdpi.com This approach has been explored for developing novel antibacterial agents and other therapeutics. nih.gov

Affinity-Based Probes: Ligand-directed tosyl (LDT) chemistry utilizes the reactivity of the tosyl group for the selective labeling of native proteins in complex biological environments, including living cells. researchgate.net This powerful tool bridges synthesis and biology, enabling the identification of protein targets and the study of their function in situ.

| Research Area | Objective | Example | Reference |

| Computational Design & Synthesis | Identify novel inhibitors | Optimization of imidazole-based PCSK9 inhibitors | acs.org |

| Hit-to-Lead Optimization | Develop antimycobacterial agents | Exploration of benzenesulfonamide (B165840) derivatives of imidazoles | researchgate.net |

| Hybrid Molecule Synthesis | Create dual-action therapeutics | Imidazole hybrids for antibacterial activity | mdpi.comnih.gov |

| Chemical Biology Probes | Label and identify protein targets | Ligand-directed tosyl (LDT) chemistry for protein modification | researchgate.net |

Integration with Materials Science and Supramolecular Chemistry for Hybrid Systems

The unique properties of the tosylated imidazole core extend beyond biology into the realms of materials science and supramolecular chemistry. The ability of the imidazole ring to participate in hydrogen bonding and coordination, combined with the functionality of the tosyl group, makes it an attractive building block for creating advanced materials and complex molecular assemblies.

Future directions include:

Supramolecular Assembly: Tosylated imidazoles and their precursors are key intermediates in the synthesis of host molecules like cyclodextrins. beilstein-journals.orgdntb.gov.ua These modified macrocycles are fundamental components in supramolecular chemistry, used for molecular recognition, drug delivery, and catalysis. Future work could explore the self-assembly of novel tosyl-imidazole derivatives into well-defined nanostructures.

Functional Surfaces and Polymers: The reactivity of the tosyl group can be used to graft imidazole-containing units onto surfaces or incorporate them into polymer backbones. bham.ac.uk This could lead to the development of functional materials with tailored catalytic, sensory, or biocompatible properties, such as surfaces designed for specific protein immobilization. bham.ac.uk

Hybrid Systems: The creation of hybrid systems that merge the properties of tosyl-imidazoles with other functional materials like fullerenes or nanoparticles is a burgeoning field. psu.edu Supramolecular approaches can facilitate the non-covalent assembly of these components into photo- or electro-active dyads and other complex functional architectures. psu.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methyl-1-tosyl-1H-imidazole, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves the tosylation of 2-methylimidazole using p-toluenesulfonyl chloride (TsCl) in dichloromethane (CH2Cl2) with a base like triethylamine (NEt3) to neutralize HCl byproducts. Reaction monitoring via TLC and purification by flash chromatography (e.g., silica gel with PE:EA = 10:1) yields the product . Key parameters include stoichiometric control of TsCl (1.0 equiv) and rigorous exclusion of moisture to prevent side reactions.

Q. How is X-ray crystallography employed to confirm the structural integrity of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 120 K) minimizes thermal motion artifacts. Data collection using APEX2/SAINT software and refinement via SHELXL ensures accurate bond length/angle measurements. For example, studies on analogous imidazole derivatives report C–N bond lengths of ~1.32–1.35 Å, consistent with sp<sup>2</sup> hybridization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- <sup>1</sup>H NMR : The tosyl group’s aromatic protons appear as a doublet (δ 7.2–7.8 ppm), while the methyl group on imidazole resonates at δ 2.4–2.6 ppm.

- IR : S=O stretches (1150–1250 cm<sup>-1</sup>) confirm sulfonation.

Discrepancies (e.g., split peaks in NMR) may arise from impurities or tautomerism. Recrystallization or HPLC purification followed by 2D NMR (COSY, HSQC) can resolve ambiguities .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound against targets like EGFR?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure (generated via Gaussian09) and EGFR’s crystal structure (PDB ID: 1M17) identifies binding affinities. ADMET analysis predicts pharmacokinetics: LogP < 3 ensures solubility, while topological polar surface area (TPSA) < 140 Å<sup>2</sup> suggests blood-brain barrier permeability. Validation via in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) bridges computational and experimental data .

Q. What role does the tosyl group play in modulating the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The tosyl group acts as a directing and protecting group. In Suzuki-Miyaura couplings, its electron-withdrawing nature activates the imidazole ring for palladium-catalyzed C–C bond formation. Post-reaction, the tosyl group can be removed under basic conditions (e.g., K2CO3/MeOH) to regenerate NH-imidazole derivatives .

Q. How do stability studies inform the storage and handling protocols for sulfonated imidazole derivatives?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products via HPLC-MS. Light-sensitive compounds require amber glassware, while hygroscopic derivatives need desiccants. Waste containing sulfonated imidazoles must be neutralized (pH 7) before disposal to avoid environmental contamination .

Data Analysis and Contradiction Resolution

Q. How can conflicting data on reaction yields for this compound synthesis be reconciled?

- Methodological Answer : Yield variations (e.g., 60–85%) may stem from trace moisture or catalyst impurities. Design a fractional factorial experiment to isolate variables:

- Factors : TsCl purity, solvent dryness, reaction time.

- Response : Isolated yield.

Statistical tools (ANOVA) identify critical factors. Reproducibility is enhanced by strict adherence to anhydrous conditions .

Q. What strategies address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra. Deviations >0.5 ppm suggest conformational flexibility or solvent effects. Experimental validation in deuterated DMSO vs. CDCl3 can clarify solvent-induced shifts .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound in synthetic workflows?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.